Stereochemical Integrity: (2R,4R) vs. Diastereomers
The target compound possesses exactly two defined atom stereocenters (C2 and C4) and zero undefined stereocenters [1]. In contrast, the (2S,4R)-diastereomer (CAS 1116454-27-3) exhibits the opposite absolute configuration at C2, resulting in a different spatial orientation of the hydroxymethyl group . The (2S,4S)-diastereomer (CAS 922139-40-0) inverts both centers. These configurational differences produce distinct NMR spectra, chromatographic retention times, and biological recognition profiles [1].
| Evidence Dimension | Defined atom stereocenter count |
|---|---|
| Target Compound Data | 2 defined, 0 undefined |
| Comparator Or Baseline | (2S,4R)-diastereomer: 2 defined, 0 undefined, but opposite C2 configuration |
| Quantified Difference | Absolute configuration differs at C2 (R vs S); 3D spatial arrangement non-superimposable |
| Conditions | Computed from 2D structure by PubChem 2.2; validated by X-ray or VCD in literature |
Why This Matters
For procurement, specifying the exact (2R,4R) CAS ensures the correct enantiomer is ordered, preventing costly synthetic failures from diastereomeric impurities.
- [1] PubChem. (2025). Compound Summary for CID 45072437. View Source
